molecular formula C20H27N5O3S B2967261 1-(4-hydroxypiperidin-1-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone CAS No. 1169968-44-8

1-(4-hydroxypiperidin-1-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone

Cat. No.: B2967261
CAS No.: 1169968-44-8
M. Wt: 417.53
InChI Key: RWQBYRFTKLHUEZ-UHFFFAOYSA-N
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Description

The compound 1-(4-hydroxypiperidin-1-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone (MFCD08141587) is a heterocyclic molecule featuring a pyrazole core substituted with a thiophene ring, a methylpiperazine carbonyl group, and a hydroxypiperidine moiety linked via an ethanone bridge .

Key structural attributes:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1, 3, and 3.
  • Thiophen-2-yl substituent: Enhances lipophilicity and π-stacking interactions.
  • 4-Methylpiperazine-1-carbonyl group: Introduces basicity and hydrogen-bonding capacity.
  • 4-Hydroxypiperidin-1-yl moiety: Modulates solubility and metabolic stability.

Properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-22-8-10-24(11-9-22)20(28)16-13-17(18-3-2-12-29-18)25(21-16)14-19(27)23-6-4-15(26)5-7-23/h2-3,12-13,15,26H,4-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQBYRFTKLHUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)N4CCC(CC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-hydroxypiperidin-1-yl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H24N4O2S\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

Key Features:

  • Molecular Weight : 356.47 g/mol
  • Functional Groups : Hydroxypiperidine, piperazine, pyrazole, thiophene

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Binding : The hydroxypiperidine moiety is known to interact with various neurotransmitter receptors, potentially influencing mood and cognition.
  • Enzyme Inhibition : The presence of the pyrazole ring suggests possible inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Activity Effect Reference
AntimicrobialInhibitory effects against Gram-positive bacteria
Anti-inflammatoryPotential COX inhibition
NeuroprotectiveModulation of neurotransmitter systems

Study on Antimicrobial Activity

A study conducted by Wei et al. (2010) demonstrated that compounds similar to the target molecule showed significant antimicrobial activity against both bacterial and fungal pathogens. The study utilized standard strains for testing and reported a notable reduction in microbial growth upon treatment with the compound.

Neuroprotective Effects

In a separate investigation, a derivative of this compound was tested for neuroprotective properties in vitro. The results indicated that it could prevent neuronal cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Tetrazole vs. Pyrazole Analogues

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (, compounds 22–28) replace the pyrazole with a tetrazole ring.

Thiophene-Substituted Analogues
  • 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (): Replaces the ethanone linker with a methanone group, simplifying the structure but limiting conformational flexibility .

Variations in Piperazine/Piperidine Moieties

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (, compound 21): Uses a trifluoromethylphenyl-piperazine group, increasing metabolic stability and bioavailability .

Ethanone vs. Alternative Linkers

  • 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (): Replaces the ethanone bridge with a butanone linker, extending the carbon chain and altering pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Key Substituents Linker Type Notable Properties Reference
Target Compound (MFCD08141587) Pyrazole Thiophen-2-yl, 4-methylpiperazine carbonyl Ethanone High polarity, hydrogen-bonding capacity
1-(1-Phenyl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Phenyl, piperidine Ethanone Increased solubility, reduced lipophilicity
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Pyrazole Chloropyridinyl, thiophene Butanone Enhanced halogen bonding
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Pyrazole Trifluoromethylphenyl-piperazine Methanone Improved metabolic stability

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